4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring, with a fluorine atom attached to the pyrrole ring. This compound is part of a broader class of pyrrolopyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated pyrrole derivative with a suitable pyridine precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the fluorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyridine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including its potential as an enzyme inhibitor.
Medicine: Research has explored its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific signaling pathways.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical signaling pathways in cells, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives such as:
- 1H-Pyrrolo[2,3-b]pyridine
- 1H-Pyrrolo[3,4-c]pyridine
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine .
Uniqueness
4-Fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H7FN2 |
---|---|
Molecular Weight |
138.14 g/mol |
IUPAC Name |
4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C7H7FN2/c8-6-3-9-4-7-5(6)1-2-10-7/h3-4,10H,1-2H2 |
InChI Key |
SLNYRFAREACIND-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CN=CC(=C21)F |
Origin of Product |
United States |
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